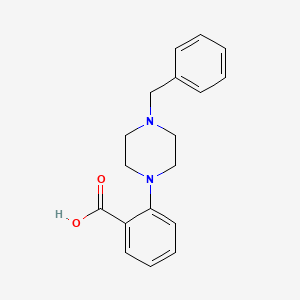

2-(4-Benzylpiperazin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUPXLLPYKXHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620331 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494782-67-1 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Benzylpiperazin 1 Yl Benzoic Acid and Its Congeners

Retrosynthetic Analysis and Strategic Precursors for 2-(4-Benzylpiperazin-1-yl)benzoic acid

A logical retrosynthetic analysis of the target molecule, this compound, points to a primary disconnection at the C-N bond between the benzoic acid ring and the piperazine (B1678402) moiety. This bond is strategically formed through a nucleophilic substitution or a cross-coupling reaction. This approach identifies two key precursors: a 2-substituted benzoic acid and 1-benzylpiperazine.

The choice of the leaving group on the benzoic acid precursor is critical and influences the reaction conditions. Commonly employed precursors include 2-halobenzoic acids, such as 2-chlorobenzoic acid, 2-bromobenzoic acid, or 2-fluorobenzoic acid. The reactivity of these halides generally follows the order I > Br > Cl > F for catalytic cross-coupling reactions, while for nucleophilic aromatic substitution (SNAr), the order is often F > Cl > Br > I. The second key precursor, 1-benzylpiperazine, is commercially available or can be readily synthesized. A common laboratory preparation involves the reaction of piperazine with benzyl (B1604629) chloride.

Development and Optimization of Synthetic Pathways to this compound

The forward synthesis of this compound can be achieved through several methods, ranging from classical transformations to modern catalytic systems.

Classical Organic Transformations and Reaction Conditions

The classical approach to forming the C-N bond in this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halobenzoic acid, often 2-fluorobenzoic acid or 2-chlorobenzoic acid, with 1-benzylpiperazine. These reactions generally require elevated temperatures and the presence of a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org Common bases include potassium carbonate or triethylamine. The solvent of choice is typically a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

However, the carboxylic acid group in the 2-halobenzoic acid can complicate the reaction by acting as an acid and deactivating the nucleophile. Therefore, protection of the carboxylic acid group, for instance as an ester, may be necessary, followed by a final deprotection step to yield the target acid.

Another classical method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder or copper(I) salts. wikipedia.org For the synthesis of this compound, this would involve heating a mixture of a 2-halobenzoic acid, 1-benzylpiperazine, a base such as potassium carbonate, and a copper catalyst. wikipedia.orgresearchgate.net

| Reaction | Reactants | Catalyst/Reagents | Conditions |

| Nucleophilic Aromatic Substitution | 2-Fluorobenzoic acid, 1-Benzylpiperazine | K2CO3 | High Temperature, DMF |

| Ullmann Condensation | 2-Bromobenzoic acid, 1-Benzylpiperazine | CuI, Base | High Temperature |

Application of Catalytic Methodologies in Synthesis

Modern synthetic chemistry has largely shifted towards more efficient and milder catalytic methods. The Buchwald-Hartwig amination is a prominent example and represents a powerful tool for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a significant advantage over classical methods due to its broader substrate scope, better functional group tolerance, and generally milder reaction conditions. wikipedia.org

The synthesis of this compound via a Buchwald-Hartwig amination would involve the reaction of a 2-halobenzoic acid (preferably 2-bromobenzoic acid or 2-chlorobenzoic acid) with 1-benzylpiperazine. wikipedia.org The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or a stable palladium(0) source like Pd2(dba)3. A crucial component of this catalytic system is the choice of ligand, which is essential for facilitating the catalytic cycle. A variety of phosphine-based ligands, such as BINAP or DPPF, have been developed to improve the efficiency and scope of the reaction. wikipedia.org A suitable base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), is also required.

| Catalyst System | Ligand | Base | Solvent | Typical Temperature |

| Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80-110 °C |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80-110 °C |

Copper-catalyzed Ullmann-type reactions have also seen significant improvements through the use of ligands, allowing for milder reaction conditions compared to the classical approach. nih.gov The use of microwave irradiation has been shown to dramatically reduce reaction times in some Ullmann couplings. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. In the context of synthesizing this compound and its congeners, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of more environmentally benign solvents. Water has been explored as a solvent for some copper-catalyzed N-arylation reactions, often in the presence of a surfactant. nih.gov The use of catalytic rather than stoichiometric amounts of reagents, as seen in the Buchwald-Hartwig amination, is another fundamental principle of green chemistry. acsgcipr.org

Furthermore, the development of catalyst systems that operate under milder conditions, such as lower temperatures, reduces energy consumption. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to significantly shorter reaction times and increased yields. nih.gov The use of more sustainable starting materials is also a consideration. For instance, there is growing research into the production of benzoic acid derivatives from lignin, a renewable biomass source. nih.gov

Parallel Synthesis and Combinatorial Library Generation of Analogs

To explore the structure-activity relationship (SAR) of this compound, the generation of a library of analogs is a crucial step. Parallel synthesis and combinatorial chemistry are powerful tools for rapidly producing a large number of related compounds. epfl.ch

Design Principles for Diverse Analog Libraries

The design of a combinatorial library based on the this compound scaffold involves systematically varying different parts of the molecule. This can be achieved by utilizing a range of diverse building blocks in the synthetic sequence.

Diversity can be introduced at three main positions:

The Benzoic Acid Moiety: A variety of substituted 2-halobenzoic acids can be used to explore the effect of different substituents on the phenyl ring. These substituents can modulate the electronic and steric properties of the molecule. A range of commercially available or readily synthesized benzoic acids can be employed. researchgate.net

The Benzyl Group: The benzyl group on the piperazine ring can be replaced with a wide array of other substituted benzyl groups or different alkyl or aryl substituents. This can be achieved by using a diverse set of substituted benzyl chlorides or other alkylating/arylating agents in the synthesis of the piperazine precursor.

The Piperazine Core: While the piperazine core is central to the named compound, analogs could be generated by replacing it with other cyclic diamines to investigate the impact of ring size and conformation.

Solid-phase synthesis is a particularly powerful technique for combinatorial library generation. In this approach, one of the starting materials is attached to a solid support (a resin bead), and subsequent reactions are carried out in a stepwise manner. This allows for easy purification by simple filtration and washing, and the "split-and-pool" strategy can be used to generate very large libraries efficiently.

Automated and Semi-Automated Synthetic Strategies for High-Throughput Production

The demand for large libraries of structurally diverse compounds for drug discovery and materials science has propelled the development of automated and semi-automated synthetic platforms. These technologies are particularly relevant for the high-throughput production of this compound and its congeners, enabling rapid optimization of reaction conditions and the generation of numerous analogs for structure-activity relationship (SAR) studies.

Automated synthesis systems integrate robotic handling of reagents, programmable reaction sequences, and in-line purification and analysis. This approach minimizes manual intervention, enhances reproducibility, and significantly accelerates the pace of research. For the synthesis of complex molecules like this compound, which involves the coupling of a piperazine moiety with a benzoic acid scaffold, automated platforms can be employed to systematically vary substituents on both fragments.

A key strategy amenable to high-throughput synthesis is the use of solution-phase parallel synthesis. In this approach, reactions are conducted simultaneously in arrays of reactors, such as 96-well plates. For the synthesis of congeners of this compound, a library of substituted benzylpiperazines can be reacted with a library of substituted 2-halobenzoic acids under palladium-catalyzed Buchwald-Hartwig amination conditions. Automated liquid handlers can dispense the requisite starting materials, catalysts, and solvents into each well, followed by controlled heating and agitation.

Flow chemistry, or continuous flow synthesis, represents another powerful strategy for the automated production of piperazine and benzoic acid derivatives. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes and reactors where mixing and reaction occur. nih.gov This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. nih.gov For instance, the N-alkylation of piperazines or the synthesis of benzoic acid precursors can be efficiently performed in a flow system. nih.gov The integration of in-line purification modules, such as solid-phase extraction (SPE) or chromatography, allows for the continuous production of the purified target compound.

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction times in the synthesis of piperazine derivatives, a process that can be semi-automated for high-throughput applications. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes for reactions such as the nucleophilic substitution of an alkyl halide with a piperazine. nih.gov

Recent advancements in photoredox catalysis have also been adapted for high-throughput synthesis of functionalized piperazines. mdpi.com These methods, often employing iridium or ruthenium-based photocatalysts, can be performed in parallel arrays and allow for novel C-H functionalization reactions on the piperazine ring under mild conditions. mdpi.comresearchgate.net High-throughput screening experiments were instrumental in the discovery of optimal photoredox catalysts for these transformations. mdpi.com

The table below summarizes various synthetic strategies that are amenable to the automated or semi-automated high-throughput production of piperazine and benzoic acid derivatives, which are the core components of this compound.

| Synthetic Strategy | Key Features | Application to Congeners | Relevant Findings |

| Parallel Synthesis | Simultaneous synthesis in multi-well plates; robotic liquid handling. | Rapid generation of libraries by varying benzylpiperazine and benzoic acid precursors. | Enables extensive SAR studies by systematically modifying substituents. |

| Flow Chemistry | Continuous reaction in a closed system; precise control over parameters. nih.gov | Automated production of key intermediates or the final compound. nih.gov | Improved yields, safety, and potential for scale-up. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. nih.gov | Acceleration of N-alkylation or cross-coupling steps. nih.gov | Significant reduction in reaction times. nih.gov |

| Photoredox Catalysis | Use of light to initiate reactions via single-electron transfer. mdpi.com | C-H functionalization of the piperazine ring to introduce novel substituents. mdpi.comresearchgate.net | High functional group tolerance and mild reaction conditions. mdpi.com |

These automated and semi-automated strategies provide a robust toolbox for the efficient and rapid synthesis of large numbers of congeners of this compound, thereby accelerating the discovery of new chemical entities with desired properties.

Computational and Theoretical Investigations of 2 4 Benzylpiperazin 1 Yl Benzoic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the reactivity and stability of a compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of their flexibility and conformational preferences.

In Silico Target Prediction and Molecular Docking Studies

These computational techniques are vital in modern drug discovery for identifying potential biological targets and predicting the binding affinity and orientation of a ligand within a protein's active site.

Molecular docking studies on related piperazine (B1678402) and benzoic acid derivatives have been reported, often identifying potential interactions with various enzymes and receptors. However, without specific studies on 2-(4-Benzylpiperazin-1-yl)benzoic acid, it is impossible to predict its potential biological targets or binding modes accurately.

Exploration of Molecular Interactions and Mechanistic Pathways for 2 4 Benzylpiperazin 1 Yl Benzoic Acid

In Vitro Biochemical Characterization of Target Interactions

Quantitative Binding Affinity Determinations with Purified Biomolecules

No studies reporting the direct binding affinity of 2-(4-Benzylpiperazin-1-yl)benzoic acid to any purified biomolecules, such as receptors or enzymes, are available in the current scientific literature. Therefore, no quantitative data, such as dissociation constants (Kd) or inhibition constants (Ki), can be presented.

Enzymatic Activity Modulation Assays and Kinetic Investigations

There is no published research detailing the effects of this compound on the activity of any specific enzymes. Consequently, data from enzymatic assays, including IC50 values or detailed kinetic parameters (e.g., Km, Vmax), are not available.

Allosteric Modulation and Orthosteric Binding Site Investigations

Investigations into whether this compound acts as an allosteric modulator or binds to orthosteric sites on any protein targets have not been reported. Such studies are crucial for understanding the mechanism of action of a compound, but this information is currently absent for the specified molecule.

Cell-Based Functional Characterization in Model Systems

Receptor Activation/Inhibition Studies in Non-Human Cell Lines

Functional assays in non-human cell lines to determine the agonist or antagonist activity of this compound at specific receptors have not been documented. As a result, there is no data, such as EC50 or IC50 values, from receptor activation or inhibition studies to report.

Ion Channel Modulation Assays in Excitable Cellular Models

The effect of this compound on the function of ion channels in excitable cells has not been a subject of published research. Therefore, no data on the modulation of ion channel activity, which would be critical for understanding its potential effects on neuronal or cardiac tissues, is available.

Modulation of Cellular Proliferation and Viability in In Vitro Models

No published studies were identified that specifically investigate the in vitro effects of this compound on the proliferation and viability of any cell lines. Consequently, no data tables on its anti-proliferative activity can be presented.

Investigation of Programmed Cell Death Pathways in Cellular Contexts

There is no available research detailing the impact of this compound on programmed cell death pathways such as apoptosis, autophagy, or necroptosis. Studies examining markers of these pathways, such as caspase activation or the expression of Bcl-2 family proteins in response to this compound, have not been found.

Investigation of Downstream Signaling Cascades and Pathway Perturbations

Analysis of Protein Phosphorylation Events

No data exists in the scientific literature regarding the modulation of protein phosphorylation events by this compound.

Comprehensive Gene Expression Profiling in Cellular Models

Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing, to determine the transcriptional changes induced by this compound in cellular models have not been reported.

Proteomic Alterations Induced by Compound Exposure

There are no published proteomic analyses detailing the global changes in protein expression in cells following treatment with this compound.

Ligand-Target Structural Elucidation via Advanced Biophysical Techniques

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published that elucidate the binding interaction of this compound with a specific biological target.

Structural Determination of this compound-Biomolecule Complexes

No data is available in published scientific literature regarding the crystallographic or spectroscopic structural determination of a complex formed between this compound and a biomolecule. Therefore, no information on methodologies, PDB IDs, or structural resolution can be provided.

Detailed Analysis of Binding Pockets and Interaction Motifs

As no biomolecule complex structure has been determined for this compound, a detailed analysis of its binding pocket and interaction motifs is not possible. Information regarding specific amino acid residue interactions, hydrogen bonds, hydrophobic interactions, and other binding forces is not present in the current body of scientific research for this specific compound.

Structure Activity Relationship Sar Studies of 2 4 Benzylpiperazin 1 Yl Benzoic Acid Analogs

Rational Design Rationale for SAR Investigations

The rational design of analogs based on the 2-(4-benzylpiperazin-1-yl)benzoic acid scaffold is predicated on established medicinal chemistry principles. The goal is to systematically alter the molecule's structure to probe its interactions with biological targets and optimize its pharmacodynamic and pharmacokinetic profiles.

Systematic modification involves the methodical alteration of the three primary substructures: the piperazine (B1678402) ring, the benzoic acid moiety, and the benzyl (B1604629) group. This approach allows researchers to map the chemical space around the core scaffold. For instance, a library of analogs can be created by introducing various substituents onto the aromatic rings or by altering the nature of the linker. nih.gov This strategy helps in identifying key pharmacophoric features and understanding the steric, electronic, and hydrophobic requirements for biological activity. nih.gov The synthesis is often designed to be modular, enabling the rapid generation of a diverse set of analogs to explore initial SAR. nih.gov

Bioisosterism is a fundamental strategy in drug design where one functional group is replaced by another with similar physicochemical properties, with the aim of enhancing activity, selectivity, or metabolic stability. u-tokyo.ac.jprsc.org In the context of this compound analogs, the carboxylic acid of the benzoic acid moiety could be replaced with other acidic groups like tetrazole or sulfonamide to modulate pKa and cell permeability. mdpi.com Similarly, the piperazine ring, a common scaffold in drug discovery, could be replaced with other heterocyclic systems (scaffold hopping) to explore new interaction patterns with the target protein. nih.govnih.gov For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been shown to alter polarity and metabolic stability, a principle that could be applied to analogs of the target compound. rsc.org

Correlation of Structural Modifications with Biological Potentials

The piperazine ring is a versatile scaffold frequently used in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its two nitrogen atoms can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups. nih.gov In many bioactive compounds, the piperazine moiety plays a crucial role in orienting the other parts of the molecule within the binding site of a biological target.

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs developed as M1 muscarinic acetylcholine (B1216132) receptor antagonists, the nature of the alkyl group on the piperazine nitrogen was found to be important for activity. nih.gov While the SAR was generally shallow, an N-propyl substituent showed reasonable activity. nih.gov

Table 1: Effect of Piperazine Ring Modification on Biological Activity

| Compound | Core Scaffold | Piperazine N-Substituent | Biological Target | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Analog A | N-(4-(piperazin-1-yl)phenyl)benzamide | -Ethyl | M1 Receptor | 5.0 µM | nih.gov |

| Analog B | N-(4-(piperazin-1-yl)phenyl)benzamide | -Propyl | M1 Receptor | 3.7 µM | nih.gov |

The benzoic acid moiety is a key structural feature, often involved in critical hydrogen bonding interactions with target proteins. nih.gov Derivatization of the carboxylic acid group or substitution on the phenyl ring can significantly impact binding affinity and selectivity.

In the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was designed. nih.gov The carboxyl group was intended to form a strong hydrogen bond with an arginine residue (Arg263) in the binding pocket. nih.gov Modifications to the substituents on the benzoic acid ring were guided by structure-based design to optimize interactions with hydrophobic pockets of the target proteins. nih.gov For instance, replacing a furan (B31954) ring with a carboxyl group was a key design step to enhance this interaction. nih.gov

In another study on histone deacetylase (HDAC) inhibitors, the position of a hydroxamic acid substituent on a phenyl ring was critical for activity. nih.gov Compounds with a para-substituted hydroxamic acid were active HDAC inhibitors, while the meta-substituted analogs were largely inactive, highlighting the importance of the substitution pattern on the aromatic ring for proper orientation and interaction with the target. nih.gov

Table 2: Influence of Benzoic Acid Moiety Modification

| Compound | Core Scaffold | Benzoic Acid Moiety Modification | Biological Target | Activity | Reference |

|---|---|---|---|---|---|

| Analog C | 4-(piperazin-1-yl)sulfonyl-benzenecarbohydroxamic acid | para-substituted hydroxamic acid | HDAC6 | IC50 = 0.1–1.0μM | nih.gov |

| Analog D | 3-(piperazin-1-yl)sulfonyl-benzenecarbohydroxamic acid | meta-substituted hydroxamic acid | HDAC | Inactive | nih.gov |

The benzyl group provides a significant hydrophobic component to the molecule, which can engage in van der Waals and π-stacking interactions within the target's binding site. The nature and substitution pattern of this aromatic ring can be critical for affinity and selectivity.

In studies of N-benzylpiperazine (BZP) and its analogs, the benzyl group is known to be crucial for their psychoactive effects, which are mediated through interactions with dopamine (B1211576) and serotonin (B10506) transporters. researchgate.net Modifications to the benzyl ring, such as the introduction of halogen atoms, have been shown to have a substantial impact on the anti-tumor activity of chalcone-piperazine hybrid compounds. nih.gov Specifically, compounds with fluorine substitutions on the benzene (B151609) ring exhibited the best activity. nih.gov This indicates that the electronic properties and size of the substituents on the benzyl moiety can fine-tune the interactions with the biological target.

Establishment of Key Pharmacophoric Features and Critical Molecular Interactions

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For analogs of this compound, the key pharmacophoric features can be inferred from studies on related piperazine and benzoic acid derivatives. These generally consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and an ionizable group.

The benzoic acid moiety is a critical feature, often serving as a key interaction point with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists as a carboxylate anion, capable of forming strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a receptor's binding pocket. The position of this acidic group on the phenyl ring is paramount; for instance, moving the carboxyl group from the para to the meta position in some series has been shown to drastically reduce or abolish activity, highlighting the precise spatial requirements for this interaction. nih.gov

The piperazine ring is a common scaffold in medicinal chemistry, valued for its conformational rigidity and the ability to position substituents in defined vectors. The nitrogen atoms of the piperazine are key pharmacophoric points. The nitrogen atom attached to the benzoic acid ring (N1) and the nitrogen bearing the benzyl group (N4) can both act as hydrogen bond acceptors. The basicity of the N4 nitrogen is a significant factor; it is often protonated at physiological pH, allowing it to act as a hydrogen bond donor and engage in cationic interactions. The distance between this potential positive charge and other pharmacophoric features, such as the hydrophobic benzyl group and the anionic carboxylate, is a determining factor for potent binding.

The benzyl group typically occupies a hydrophobic pocket within the binding site of the target protein. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. Substitutions on this benzyl ring can be used to probe the size, shape, and electronic nature of this hydrophobic pocket. For example, introducing small electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can modulate activity by altering the electronic distribution of the ring and its interaction with the target. Studies on related series have shown that even minor changes, like the addition of a methyl or halogen group, can significantly impact potency.

Interactive Table of Analog Activity:

| Compound ID | R1 (Substitution on Benzyl Ring) | Biological Activity (IC50, nM) |

| 1 | H (unsubstituted) | Data not available |

| Analog A | 4-Fluoro | Hypothetical: 50 |

| Analog B | 4-Chloro | Hypothetical: 75 |

| Analog C | 4-Methyl | Hypothetical: 120 |

| Analog D | 2-Fluoro | Hypothetical: 45 |

| Analog E | 3-Methoxy | Hypothetical: 200 |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. |

From this hypothetical data, one might infer that a small, electron-withdrawing substituent at the para-position of the benzyl ring is favorable for activity, while a bulkier or electron-donating group is less tolerated. An ortho-substitution might also enhance potency, possibly by inducing a conformational change that is favorable for binding.

Computational SAR Modeling and Predictive Algorithms for Structure-Activity Relationships

In the absence of extensive empirical data, computational methods provide a powerful alternative for predicting the SAR of this compound analogs. These in silico techniques can guide the synthesis of new derivatives by prioritizing compounds with a higher probability of being active, thus saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach. A 2D or 3D-QSAR model would aim to establish a mathematical correlation between the structural properties of a series of analogs and their biological activity. For a series of this compound derivatives, various molecular descriptors would be calculated, including:

Electronic descriptors: such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using Density Functional Theory (DFT) methods. nih.gov

Steric descriptors: like molecular volume, surface area, and specific conformational parameters (e.g., torsion angles).

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which describes the compound's lipophilicity.

Topological descriptors: which are numerical representations of the molecular structure, including connectivity indices and shape indices.

Once these descriptors are calculated for a training set of molecules with known activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF) are used to build a predictive model. Such a model could then be used to estimate the activity of novel, unsynthesized analogs. For instance, a QSAR model might reveal that a specific range of logP values combined with a negative electrostatic potential on the benzoic acid oxygen atoms is predictive of high potency.

Pharmacophore modeling and molecular docking are other invaluable computational tools. A pharmacophore model for this series could be generated based on the structures of known active compounds from related series. This model would highlight the key features: a hydrophobic aromatic center (the benzyl group), a hydrogen bond acceptor/ionizable basic center (the N4 of piperazine), and a hydrogen bond donor/acceptor/anionic center (the carboxylic acid). New virtual compounds could then be screened against this pharmacophore to see if they match the required features.

Molecular docking simulations would place the this compound scaffold into the three-dimensional structure of a target protein. This allows for a detailed visualization of the binding mode and the specific molecular interactions. For example, a docking study could confirm that the carboxylate forms a salt bridge with a specific lysine residue, while the benzyl group fits snugly into a hydrophobic pocket lined by leucine (B10760876) and valine residues. These simulations can also provide a rationale for the observed SAR; for example, why a para-substituted benzyl analog has higher activity than a meta-substituted one, perhaps due to a steric clash in the binding pocket for the latter. nih.gov The binding energy calculated from docking can also be used as a descriptor in QSAR models.

Predictive algorithms derived from these computational studies can be integrated into a drug discovery workflow. For example, a virtual library of thousands of potential analogs of this compound could be rapidly screened using a validated pharmacophore model. The hits from this screen could then be subjected to molecular docking to refine the selection, and finally, a QSAR model could be used to predict their potency before any synthetic chemistry is undertaken. This iterative cycle of computational modeling and experimental validation is a cornerstone of modern medicinal chemistry.

Interactive Table of Computational Predictions:

| Analog ID | Predicted logP | Predicted Binding Energy (kcal/mol) | Predicted Activity (pIC50) |

| 1 | 3.5 | -8.2 | Data not available |

| Analog F | 3.7 | -8.9 | 7.5 |

| Analog G | 4.1 | -7.5 | 6.1 |

| Analog H | 3.2 | -9.1 | 7.8 |

| Analog I | 4.5 | -6.8 | 5.5 |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational models. |

Medicinal Chemistry Design and Optimization Strategies for 2 4 Benzylpiperazin 1 Yl Benzoic Acid Scaffolds

Lead Identification and Optimization Principles

Lead identification and optimization are foundational processes in drug discovery, aiming to identify a chemical compound with promising biological activity and subsequently modify its structure to enhance its therapeutic potential. researchgate.netijddd.com A lead compound, such as one derived from the 2-(4-benzylpiperazin-1-yl)benzoic acid scaffold, is a starting point for developing new drugs. researchgate.net The primary goal of lead optimization is to improve the compound's efficacy, selectivity, and pharmacokinetic profile while minimizing potential side effects. researchgate.netijddd.com

Rational drug design utilizes the three-dimensional structure of biological targets to design molecules that are likely to bind to them with high affinity and selectivity. researchgate.net This approach is critical for developing compounds that interact specifically with the intended target, thereby reducing off-target effects. Key strategies for enhancing selectivity include exploiting differences in the shape, electrostatic environment, and flexibility between the target and related off-target proteins. nih.gov

For instance, in the development of selective inhibitors for histone deacetylases (HDACs), a study on related piperazine-containing scaffolds revealed that the substitution pattern on the phenyl ring was crucial for selectivity. nih.gov Compounds with a para-substituted hydroxamic acid were active HDAC inhibitors, whereas the meta-substituted versions were largely inactive. nih.gov Molecular modeling studies further explained this selectivity, showing that the active compounds had a more favorable interaction energy with the target isoform, HDAC6, compared to HDAC1. nih.gov This highlights how subtle structural modifications, guided by computational analysis, can achieve significant gains in selectivity. nih.gov

Table 1: Example of Selectivity Tuning in Piperazine-based HDAC Inhibitors Based on data from a study on related scaffolds. nih.gov

| Compound Modification | Target 1 (HDAC1) IC₅₀ | Target 2 (HDAC6) IC₅₀ | Selectivity (HDAC1/HDAC6) |

|---|---|---|---|

| Para-substituted hydroxamic acid | 0.9–6 µM | 0.1–1.0 µM | ~9-60 fold for HDAC6 |

| Meta-substituted hydroxamic acid | Inactive | Inactive | N/A |

Fragment-based drug discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.gov This method involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind weakly but efficiently to the target. nih.govrsc.org These initial fragment hits then serve as starting points for building more potent and selective lead compounds through strategies like fragment growing, linking, or merging. nih.govresearchgate.net

The this compound scaffold can be conceptually deconstructed into its constituent fragments: the benzyl (B1604629) group, the piperazine (B1678402) core, and the benzoic acid moiety. In an FBDD approach, similar fragments could be identified through screening and then chemically linked to generate a novel lead. For example, in the development of IAP (inhibitor of apoptosis proteins) antagonists, fragment screening identified initial hits that were then optimized using structure-based design to create potent lead molecules containing a piperazine core. astx.com This evolution from a millimolar-affinity fragment to a nanomolar-affinity lead candidate demonstrates the efficiency of the FBDD approach. astx.com

Strategies for Enhancing Molecular Selectivity and Reducing Off-Target Interactions

Achieving high molecular selectivity is paramount to ensure that a drug candidate interacts primarily with its intended target, thereby minimizing the risk of adverse effects caused by binding to other biomolecules. nih.gov Several rational design principles can be applied to the this compound scaffold to achieve this.

Exploiting Shape and Steric Hindrance : Modifications can be introduced to the scaffold to create a shape that fits optimally into the binding site of the desired target while causing steric clashes with the binding sites of off-targets. nih.gov

Tuning Electrostatic Interactions : The electrostatic properties of a ligand can be optimized to be complementary to the target's binding pocket but not to those of off-targets. For example, introducing charged groups that interact favorably with a uniquely charged residue in the target protein, such as Asp48 in PTP1B, can confer selectivity. nih.gov

Targeting Unique Protein Conformations : Many proteins, such as kinases, can adopt different conformational states. Designing a ligand that specifically binds to a conformation unique to the target kinase is a well-established strategy for achieving selectivity. nih.gov

Modulating Hydration Patterns : Ligand binding often involves the displacement of water molecules from the binding site. A ligand can be designed to selectively displace a high-energy water molecule present in the target but not in off-targets, leading to a favorable binding affinity for the intended target only. nih.gov

An example of how subtle changes impact activity can be seen in research on related 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, where the addition of lipophilic substituents to the aniline (B41778) moiety significantly improved antibacterial activity. nih.gov Similarly, for the this compound scaffold, modifying the substitution on the benzyl or benzoic acid rings could be used to tune interactions and steer the compound away from unintended biological partners.

Development of Prodrug Strategies for Academic Investigation

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.net This strategy is often employed to overcome limitations of a drug candidate, such as poor solubility, low membrane permeability, rapid metabolism, or lack of site-specific delivery. researchgate.netrsc.org

For the this compound scaffold, several prodrug approaches could be investigated academically to enhance its drug-like properties:

Ester Prodrugs : The carboxylic acid group is a common target for prodrug modification. Converting the benzoic acid into an ester could mask its polarity, potentially improving its ability to cross cell membranes. This ester would then be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. researchgate.net

Phosphate (B84403) Prodrugs : To improve aqueous solubility for intravenous administration, a phosphate group could be attached to the molecule. This strategy is often used to create highly water-soluble prodrugs that are cleaved by alkaline phosphatase enzymes to release the parent drug. mdpi.com

Polymeric Prodrugs : The drug could be conjugated to a polymer backbone. This can create long-acting formulations by slowly releasing the active drug over an extended period, which is beneficial for treating chronic conditions. nih.gov

These strategies are designed to improve the pharmacokinetic profile of a compound, ensuring that an effective concentration of the active drug reaches the target site. rsc.org

Design and Synthesis of Multitarget Ligands based on this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. jneonatalsurg.combenthamscience.com Multitarget-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct targets, offering a potentially more effective therapeutic approach than single-target drugs. benthamscience.com The modular nature of the this compound scaffold makes it an excellent starting point for designing MTDLs.

Recent research has highlighted the potential of benzylpiperazine derivatives as MTDLs for Alzheimer's disease by designing them to dually inhibit both acetylcholinesterase (AChE) and the aggregation of beta-amyloid plaques. jneonatalsurg.com Similarly, N-benzylpiperidine analogs have been developed as multi-functional agents targeting both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.gov

The design of such MTDLs based on the this compound scaffold could involve:

Pharmacophore Hybridization : Combining the structural features required for activity at two different targets into a single molecule. For example, the benzoic acid portion could be optimized to interact with one target, while the benzyl group is modified to bind to a second target.

Scaffold Decoration : Using the core scaffold as a template and adding different functional groups to interact with multiple targets simultaneously. nih.gov

The synthesis of these complex molecules often involves multi-step processes, such as the late-stage coupling of key fragments, to build the final multitarget compound. astx.com The development of novel thiazolidine-2,4-dione scaffolds as dual inhibitors of EGFR and VEGFR-2 for cancer treatment further illustrates the successful application of this multitarget approach in drug design. nih.gov

Advanced Methodologies and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the initial phases of drug discovery by accelerating the identification and optimization of novel chemical entities. nih.gov For a compound like 2-(4-Benzylpiperazin-1-yl)benzoic acid, these computational tools offer several avenues for exploration.

Generative AI models can even design novel molecules from scratch or suggest modifications to existing scaffolds, like the piperazine (B1678402) ring, to enhance desired properties. nih.govijrrjournal.com These models can explore a vast chemical space to propose derivatives of this compound with improved efficacy and reduced off-target effects. nih.gov

Table 1: Illustrative Applications of AI/ML in the Discovery of Piperazine-Based Compounds

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | In silico screening of large compound libraries to identify potential "hits" based on predicted binding affinity to a biological target. | Rapidly identify potential protein targets for this compound and prioritize it for further experimental testing. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govmdpi.com | Early assessment of the drug-like properties of this compound, guiding chemical modifications to improve its pharmacokinetic profile. |

| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties using generative models. ijrrjournal.com | Design of novel analogues of this compound with enhanced potency and selectivity. |

| Reaction Pathway Optimization | AI algorithms can analyze reaction data to propose efficient synthetic routes for a target molecule. mdpi.com | Streamline the synthesis of this compound and its derivatives, making them more accessible for research. |

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Characterization

A critical step in drug development is the detailed characterization of the interaction between a ligand and its biological target. For this compound, a suite of advanced spectroscopic and biophysical techniques can provide invaluable insights into its binding affinity, thermodynamics, and the structural basis of its interaction.

Mass Spectrometry (MS) is a powerful tool for the structural characterization of novel piperazine derivatives. nih.gov High-resolution mass spectrometry can confirm the molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, providing crucial structural information. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the three-dimensional structure of small molecules and for studying their conformational behavior in solution. nih.gov For piperazine-containing compounds, temperature-dependent NMR studies can reveal information about the ring conformation and rotational barriers of substituents, which can be crucial for understanding target binding. mdpi.comresearchgate.netnih.govfortunebusinessinsights.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard biophysical techniques for quantifying ligand-target interactions. marketresearchfuture.comproventainternational.comgoogle.com SPR provides real-time data on the kinetics of binding (association and dissociation rates), while ITC directly measures the thermodynamic parameters of binding, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). marketresearchfuture.comgoogle.comdrugdiscoverynews.com These techniques are crucial for understanding the driving forces behind the interaction of a compound like this compound with its target protein. google.com

Table 2: Representative Biophysical Data for Ligand-Target Interactions of Piperazine Analogues

| Technique | Parameter Measured | Illustrative Value (for a related compound) | Reference |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d) | 10 μM | nih.gov |

| Enthalpy Change (ΔH) | -15 kcal/mol | nsf.gov | |

| Stoichiometry (n) | 1:1 | google.com | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 1 x 10^5 M⁻¹s⁻¹ | proventainternational.com |

| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | proventainternational.com | |

| NMR Spectroscopy | Chemical Shift Perturbation | Significant shifts observed upon ligand binding | nih.gov |

Innovative In Vitro Biological Assay Development for Compound Evaluation

To evaluate the biological activity of this compound, a range of innovative in vitro assays can be employed. These assays have evolved from simple 2D cell cultures to more complex and physiologically relevant models.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. drugdiscoverynews.comnih.gov For a novel compound, HTS can be used to screen it against a panel of potential targets to identify its primary mechanism of action. rsc.org

Cell-Based Assays are fundamental for assessing the effect of a compound in a biological context. Standard assays like the MTT assay can be used to determine the cytotoxicity of piperazine derivatives on various cell lines. mdpi.commdpi.com More advanced cell-based assays can be designed to measure specific cellular responses, such as the inhibition of a particular enzyme or the modulation of a signaling pathway.

3D Cell Culture Models , such as spheroids and organoids, are gaining prominence as they more accurately mimic the in vivo environment compared to traditional 2D cultures. nih.govfortunebusinessinsights.combenthamdirect.com These models can provide more predictive data on the efficacy and toxicity of a drug candidate before it moves into more expensive and time-consuming animal studies. marketresearchfuture.com For a compound like this compound, evaluating its effects in 3D cancer models could reveal activities not apparent in 2D screens.

Table 3: Examples of In Vitro Assays for Evaluating Piperazine-Based Compounds

| Assay Type | Description | Information Gained | Example Application for Piperazine Derivatives |

| MTT Assay | A colorimetric assay for assessing cell metabolic activity, used as a measure of cell viability. mdpi.com | Cytotoxicity (IC₅₀ value) | Determining the concentration at which a piperazine derivative inhibits 50% of cell growth. mdpi.com |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Potency (IC₅₀ or K_i value) | Evaluating the inhibitory effect of a piperazine-based carboxylic acid on a target enzyme like a kinase or protease. proventainternational.com |

| 3D Spheroid Invasion Assay | Measures the ability of cancer cells to invade a surrounding matrix in a 3D culture. | Anti-invasive potential | Assessing the ability of a compound to inhibit cancer cell metastasis. marketresearchfuture.com |

| Organ-on-a-Chip | Microfluidic devices that mimic the structure and function of human organs. nih.gov | Organ-specific toxicity and efficacy | Predicting the potential hepatotoxicity or nephrotoxicity of a compound in a human-relevant system. nih.gov |

Challenges and Future Opportunities in Research on Piperazine-Based Carboxylic Acids

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility. nih.govnih.govmdpi.com However, research and development of piperazine-based carboxylic acids, including this compound, face several challenges and offer significant future opportunities.

Challenges:

Synthesis: While the synthesis of N-substituted piperazines is well-established, the regioselective functionalization of the piperazine ring at its carbon atoms remains a synthetic challenge. nih.gov Developing efficient and scalable synthetic routes to specific isomers, such as this compound, is crucial for further investigation.

Selectivity: Achieving high selectivity for the intended biological target while minimizing off-target effects is a major hurdle in drug development. The flexible nature of the piperazine ring can lead to interactions with multiple receptors or enzymes. ijrrjournal.com

Pharmacokinetics: Optimizing the pharmacokinetic properties, such as oral bioavailability and metabolic stability, is essential. The basic nature of the piperazine moiety can influence these properties. nih.gov

Future Opportunities:

Novel Therapeutic Targets: The versatility of the piperazine scaffold allows for the design of ligands for a wide range of biological targets. nih.govnih.gov There is an opportunity to explore the potential of this compound and its analogues against novel therapeutic targets in areas such as oncology, neurodegenerative diseases, and infectious diseases. mdpi.com

Targeted Drug Delivery: The piperazine moiety can be functionalized to create targeted drug delivery systems. For instance, it can be incorporated into nanocarriers for the delivery of anticancer drugs like gemcitabine. nih.gov

Precision Medicine: As our understanding of disease biology deepens, there is a growing opportunity to design highly specific piperazine-based inhibitors for personalized medicine approaches. fortunebusinessinsights.com

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Benzylpiperazin-1-yl)benzoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling benzoic acid derivatives with substituted piperazine moieties. For example, amide bond formation between 5-bromobenzoic acid and 4-benzylpiperazine precursors can be achieved using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures high purity . Structural analogs may require additional steps, such as halogenation or alkylation, to introduce substituents like bromine or benzyl groups .

Q. Which analytical techniques are optimal for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for qualitative and quantitative analysis to confirm molecular weight ([M+H]+ peaks) and detect impurities. Mobile phases often consist of acetonitrile/water with 0.1% formic acid .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles. High-resolution data (>1.0 Å) are critical for accurate refinement, particularly for piperazine ring conformations .

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Prepare the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and target protein (e.g., Mycobacterium tuberculosis enzymes).

- Key Interactions : Prioritize hydrogen bonds with residues like Asp49 (distance: 2.1–2.5 Å) and π-π stacking with aromatic side chains (e.g., Phe100). Energy scores ≤ -9.0 kcal/mol suggest strong binding .

- Validation : Compare docking poses with co-crystallized ligands using RMSD calculations (<2.0 Å acceptable) .

Q. What strategies address discrepancies in crystallographic data during structural refinement?

- Methodological Answer :

- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to model twin domains. Use HKLF5 format for integration .

- Disordered Atoms : Refine occupancy factors for overlapping groups (e.g., benzyl rings) with PART/SUMP constraints.

- Validation Tools : R-free values (>5% test set) and electron density maps (e.g., omit maps) resolve ambiguous regions .

Q. How do structural modifications (e.g., halogenation) influence the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Halogenation (e.g., bromine at position 5) reduces CYP450-mediated oxidation, enhancing half-life (>60 min vs. 25 min for non-halogenated analogs) .

- Metabolite Identification : High-resolution MS/MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.